![molecular formula C24H28N6O B2988244 N~4~-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955338-28-0](/img/structure/B2988244.png)
N~4~-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N~4~-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a complex organic compound. It features the privileged pyrazolo[3,4-d]pyrimidine scaffold .
Synthesis Analysis
The synthesis of such compounds often involves the use of the Dimroth rearrangement, a process that involves the isomerization of heterocycles and the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The Dimroth rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The Dimroth rearrangement, which is often used in the synthesis of such compounds, involves the formation of an adduct by an attack of the heterocyclic ring by a nucleophile, electrocyclic ring opening in the adduct followed by rotation around the single bond, and closure of the ring with the participation of other structural units .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their antimicrobial properties. For example, compounds with similar structures have been incorporated into polyurethane varnish formulas and printing ink pastes, demonstrating effective antimicrobial effects against a variety of microbial strains. These formulations not only provide antimicrobial protection but also enhance the physical and mechanical properties of the coatings, suggesting their potential application in surface coatings for both protective and functional purposes (El‐Wahab et al., 2015).
Antiviral Activity
Certain pyrazolo[3,4-d]pyrimidine analogs, specifically those modified with phosphonomethoxyethoxy groups, have shown notable antiviral activity, particularly against retroviruses. These compounds have demonstrated marked inhibition of retrovirus replication in cell culture, offering a promising avenue for the development of novel antiretroviral drugs (Hocková et al., 2003).
Cancer Research
In cancer research, the cytotoxic activities of pyrazolo[3,4-d]pyrimidine derivatives have been investigated, revealing their potential as therapeutic agents. Studies have shown that these compounds exhibit in vitro cytotoxic activity against specific cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells, highlighting their relevance in the development of cancer treatments (Hassan et al., 2014).
Materials Science
The synthesis and characterization of pyrazolo[3,4-d]pyrimidine derivatives have also found applications in materials science, particularly in the development of novel polymeric materials. These compounds have been utilized in the synthesis of aromatic polyimides, demonstrating significant solubility in organic solvents and thermal stability, making them suitable for high-performance polymer applications (Butt et al., 2005).
Synthetic Methodologies
Moreover, pyrazolo[3,4-d]pyrimidine derivatives serve as key intermediates in organic synthesis, facilitating the development of efficient synthetic methodologies. For instance, the ultrasonic sonochemical method has been applied for the rapid synthesis of these compounds, showcasing the advantages of simple procedures, mild conditions, and short reaction times, which are critical for advancing synthetic chemistry (Buriol et al., 2013).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of N4-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound inhibits CDK2, thereby disrupting the normal cell cycle progression . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . This disruption can lead to the induction of apoptosis, or programmed cell death, in tumor cells .
Result of Action
The result of the compound’s action is significant inhibition of cell growth in various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Eigenschaften
IUPAC Name |
4-N-(4-ethoxyphenyl)-6-N-(3-methylbutyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c1-4-31-20-12-10-18(11-13-20)27-22-21-16-26-30(19-8-6-5-7-9-19)23(21)29-24(28-22)25-15-14-17(2)3/h5-13,16-17H,4,14-15H2,1-3H3,(H2,25,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGKUJRVSJCQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC(C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


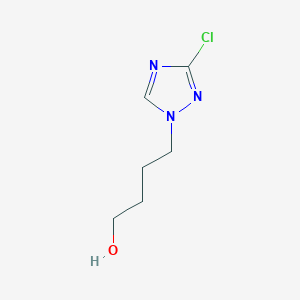
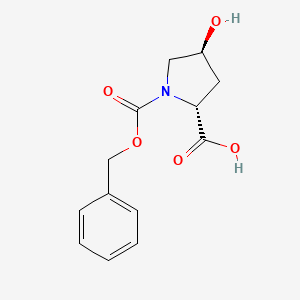

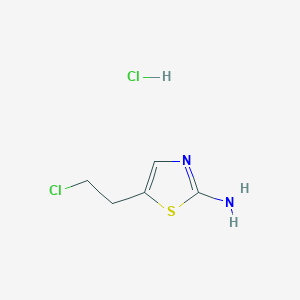
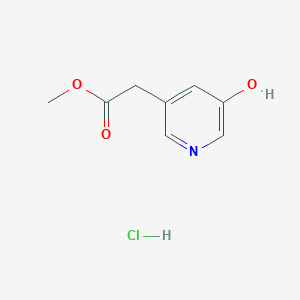
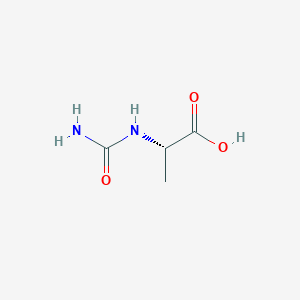
![Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2988177.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2988179.png)
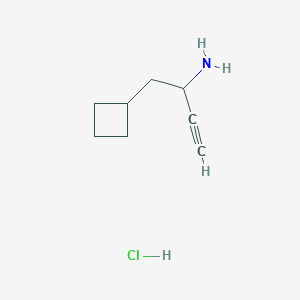


![[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2988184.png)